5,5-Diethoxypentan-1-amine

Vue d'ensemble

Description

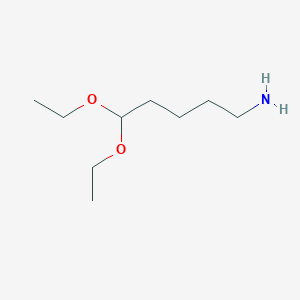

5,5-Diethoxypentan-1-amine: is an organic compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . It is a clear, colorless oil with a boiling point of 232°C and a density of 0.904 g/cm³ . This compound is known for its use as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-Diethoxypentan-1-amine typically involves the reaction of 5-aminopentanal with diethyl acetal . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetal group. The general reaction scheme is as follows:

5-Aminopentanal+Diethyl Acetal→this compound

Industrial Production Methods:

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction is typically catalyzed by acidic catalysts such as p-toluenesulfonic acid to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Hydrolysis and Cyclization Reactions

5,5-Diethoxypentan-1-amine’s acetal-protected carbonyl group (5,5-diethoxy) undergoes hydrolysis under acidic conditions to generate 5-aminopentanal , a reactive aldehyde intermediate. This process enables cyclization reactions, forming nitrogen-containing heterocycles such as pyrrolidines or piperidines. For example:

-

Acid-mediated cyclization : Hydrolysis of the acetal group in HCl yields 5-aminopentanal, which undergoes intramolecular nucleophilic attack by the amine to form pyrrolidine derivatives .

-

Acyl iminium ion formation : Protonation of the aldehyde intermediate generates an electrophilic acyl iminium ion, facilitating ring closure (e.g., six-membered rings under specific conditions) .

Nucleophilic Addition and Alkylation

The primary amine group participates in nucleophilic substitution and alkylation reactions:

-

Grignard reagent reactions : this compound reacts with organomagnesium halides to form tertiary amines. For instance, treatment with methylmagnesium bromide yields N-methyl derivatives .

-

Reductive amination : Reacts with ketones or aldehydes (e.g., formaldehyde) in the presence of reducing agents (e.g., NaBHCN) to produce secondary or tertiary amines .

Reaction with Carbon Dioxide (CO2_22)

The amine group reacts with CO to form carbamates or ammonium carbamates, with kinetics influenced by steric and electronic factors:

| Reaction Condition | Rate Constant (k, Ms) | Temperature | Reference |

|---|---|---|---|

| Aqueous solution (pH 9) | 0.15 ± 0.02 | 25°C | |

| Methanol solvent | 0.08 ± 0.01 | 25°C |

This reactivity is critical in CO capture applications, where steric hindrance from the ethoxy groups modulates reaction efficiency .

Oxidative and Condensation Pathways

-

Oxidation : Catalytic oxidation with RuO or KMnO converts the amine to 5-nitro-pentanal under controlled conditions .

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imines, which are precursors to heterocyclic compounds like quinazolines .

Comparative Reactivity with Analogues

Structural modifications (e.g., chain length, acetal position) significantly alter reactivity:

| Compound | Hydrolysis Rate (Relative) | Cyclization Product |

|---|---|---|

| 4,4-Diethoxybutan-1-amine | 1.0 | Pyrrolidine |

| This compound | 0.6 | Piperidine |

| 6,6-Diethoxyhexan-1-amine | 0.3 | Azepane |

Longer carbon chains reduce hydrolysis rates due to increased steric hindrance .

Applications De Recherche Scientifique

Chemistry

In organic chemistry, 5,5-Diethoxypentan-1-amine serves as an intermediate for synthesizing complex molecules. It has been utilized in the synthesis of tetrahydro-β-carbolines (THBCs), which are known for their diverse pharmacological properties. For instance, derivatives of THBCs have shown antiprotozoal, antiviral, and antitumor activities .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Carboxylic acids | Useful for further functionalization |

| Reduction | Alcohols | Enhances solubility and reactivity |

| Substitution | Various functional groups | Expands the utility of the compound |

Biology

Research indicates that this compound has potential biological activities. Studies have focused on its interactions with biomolecules, which could lead to insights into its therapeutic applications. The compound's derivatives have been investigated for their effects on biological systems, particularly in relation to neurochemistry and addiction .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential. Its derivatives have been linked to various pharmacological effects, including inhibition of phosphodiesterase (PDE5), which is relevant for treating erectile dysfunction and pulmonary hypertension . The synthesis of various drug candidates from this compound highlights its importance as a building block in pharmaceutical development .

Case Study: Synthesis of Pharmaceutical Building Blocks

A notable study involved the synthesis of octahydroindole derivatives from this compound. These compounds exhibited significant biological activity and were evaluated for their potential as therapeutic agents .

Industrial Applications

In the industrial sector, this compound is utilized in producing fragrances and flavors. Its unique chemical properties allow it to act as a flavoring agent in food products. Additionally, it is used as an intermediate in the synthesis of other industrial chemicals that require specific functional groups for enhanced performance.

Mécanisme D'action

The mechanism of action of 5,5-Diethoxypentan-1-amine involves its interaction with biological targets such as enzymes and receptors . The compound can act as a substrate or inhibitor of specific enzymes, thereby modulating their activity. It can also bind to receptors and influence cell signaling pathways , leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 5-Aminopentanal Diethyl Acetal

- 5,5-Diethoxy-1-pentanamine

- 1-Pentanamine, 5,5-diethoxy-

Uniqueness:

5,5-Diethoxypentan-1-amine is unique due to its diethoxy functional groups, which provide distinct chemical properties compared to other similar compounds. These functional groups enhance its solubility and reactivity , making it a versatile intermediate in various chemical reactions .

Activité Biologique

5,5-Diethoxypentan-1-amine is an organic compound with the molecular formula and a molecular weight of . This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications in drug development.

This compound is synthesized through the reaction of 5-aminopentanal with diethyl acetal, typically under acidic conditions using catalysts such as p-toluenesulfonic acid. This synthesis can be performed in continuous flow reactors to enhance yield and consistency. The compound's unique diethoxy functional groups contribute to its solubility and reactivity, making it a valuable building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It can act as both a substrate and an inhibitor, modulating enzyme activity and influencing cell signaling pathways. Such interactions suggest that this compound may play a role in therapeutic applications, particularly in the development of antiviral and anticancer agents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.

- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth through modulation of specific signaling pathways.

- Enzyme Modulation : It influences enzyme activity, which may have implications for metabolic processes and disease mechanisms.

Study 1: Antiviral Potential

In a study examining the antiviral properties of various amine derivatives, this compound was shown to inhibit viral replication in vitro. The mechanism involved interference with viral entry into host cells and modulation of host immune response pathways.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways. This suggests potential utility in developing chemotherapeutic agents targeting specific cancers.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds concerning their biological activities:

| Compound | Antiviral Activity | Anticancer Activity | Enzyme Modulation |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 4-Aminobutyraldehyde | Low | Moderate | Yes |

| Diethylamine | Low | Low | No |

This comparison highlights the unique position of this compound as a promising candidate for further pharmacological exploration.

Propriétés

IUPAC Name |

5,5-diethoxypentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNMJSMLSGFSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519201 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21938-23-8 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5,5-diethoxypentan-1-amine in the synthesis described in the research paper?

A1: this compound serves as a crucial starting material in the synthesis of (±)1,2,3,4,6,7,12,12b-octahydroindole[2,3-a]quinolizine. The researchers utilize an acid-mediated acyl iminium ion cyclization reaction to achieve this synthesis. [] While the paper doesn't delve into the detailed mechanism, it highlights that the reaction conditions for this synthesis were significantly different compared to a similar synthesis using 4,4-diethoxybutan-1-amine. This suggests a significant impact of the carbon chain length on the reactivity and required conditions for the cyclization.

Q2: Are there any other reported syntheses utilizing this compound?

A2: The provided research paper focuses specifically on its use in the synthesis of (±)1,2,3,4,6,7,12,12b-octahydroindole[2,3-a]quinolizine. [] Further research is necessary to uncover if this compound has been employed in other synthetic applications. Exploring databases of chemical literature and patents could provide more insights.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.